N-Methyl-1-deoxynojirimycin
概要
説明
N-メチル-1-デオキシノジリマイシン: は、1-デオキシノジリマイシンの誘導体であるヒドロキシピペリジン化合物です。α-グルコシダーゼ阻害剤およびグルコースセンサーSGLT3のアゴニストとしての役割で知られています。 この化合物は、抗HIV作用や心臓保護効果など、重要な生物学的活性を示します .
準備方法
化学反応の分析
反応の種類
一般的な試薬と条件
主要な生成物
科学研究への応用
化学
生物学
医学
産業
科学的研究の応用
Chemistry
Biology
- The compound is studied for its role in inhibiting glycoprotein processing and its effects on metabolic pathways .
Medicine
- It has shown promise as an anti-HIV agent and a cardioprotective agent .
- It is also being researched for its potential in treating diabetes due to its α-glucosidase inhibitory activity .
Industry
作用機序
N-メチル-1-デオキシノジリマイシンは、主にα-グルコシダーゼを阻害することで作用し、α-グルコシダーゼは炭水化物の加水分解に関与する酵素です。 この阻害はグルコースの吸収を遅らせ、食後血糖値の管理に役立ちます . さらに、N-結合型糖タンパク質の代謝を阻害し、これはその抗ウイルス作用および心臓保護作用に不可欠です .
類似化合物との比較
類似化合物
1-デオキシノジリマイシン: グリコシダーゼ阻害活性で知られる母体化合物.
N-アジドプロピル-1-デオキシノジリマイシン: 類似の阻害特性を持つ誘導体.
N-ノニル-1-デオキシノジリマイシン: 親油性が高められた別の誘導体.
独自性
生物活性
N-Methyl-1-deoxynojirimycin (MDJN) is a notable compound recognized for its biological activities, particularly as an inhibitor of glycosidases. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies, highlighting its significance in various biological processes.
Overview of this compound
This compound is a glucose analogue that primarily functions as an inhibitor of α-glucosidases, enzymes involved in carbohydrate metabolism. Its structural similarity to glucose allows it to interfere with glycoprotein processing and carbohydrate digestion.
- Inhibition of Glycosidases :
- Cardioprotective Effects :
- Impact on Myoblast Fusion :
Antihyperglycemic Effects
MDJN exhibits antihyperglycemic properties by inhibiting α-glucosidase in the intestine, leading to reduced glucose absorption. This mechanism has been explored in diabetic models, demonstrating significant improvements in blood glucose levels and insulin sensitivity .
Case Studies
- A study involving male Sprague-Dawley rats showed that preischemic treatment with MDJN improved left ventricular developed pressure (LVDP) and reduced lactate accumulation during ischemia. The compound was administered at doses of 0.5 mM and 2 mM, resulting in a dose-dependent cardioprotective effect .
- In another experimental setup with rabbits subjected to coronary occlusion, MDJN treatment resulted in a marked reduction of infarct size (to 14±2% from 45±5% in controls), highlighting its potential as a therapeutic agent for cardiac ischemia .
Data Summary
Study | Model | Dosage | Outcome |
---|---|---|---|
Sprague-Dawley Rats | Ischemia | 0.5 mM & 2 mM | Improved LVDP; reduced lactate |
Rabbits | Coronary Occlusion | 25 mg/kg, 50 mg/kg, 100 mg/kg | Reduced infarct size to 14±2% |
特性
IUPAC Name |
2-(hydroxymethyl)-1-methylpiperidine-3,4,5-triol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4/c1-8-2-5(10)7(12)6(11)4(8)3-9/h4-7,9-12H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKDPDFZMNYDLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C(C1CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Methyl-1-deoxynojirimycin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035360 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
69567-10-8 | |
Record name | N-Methyl-1-deoxynojirimycin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035360 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
141 - 142 °C | |
Record name | N-Methyl-1-deoxynojirimycin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035360 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。